(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester
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Overview
Description
(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is an organic compound that features a chlorosulfonyl group, a propyl chain, a carbamic acid moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester typically involves the reaction of 3-chlorosulfonylpropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates or sulfonamides.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the sulfonyl derivative.
Scientific Research Applications
(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the development of new drugs, particularly those involving carbamate or sulfonamide functionalities.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester involves its reactivity with nucleophiles and its ability to form stable carbamate or sulfonamide linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-methylphenylcarbamate): This compound has similar reactivity due to the presence of a chlorosulfonyl group.
Hydroxybenzoic acids: These compounds share similar functional groups and reactivity patterns.
Uniqueness
(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable carbamate and sulfonamide linkages makes it particularly valuable in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
benzyl N-(3-chlorosulfonylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZLYRHQPHROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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